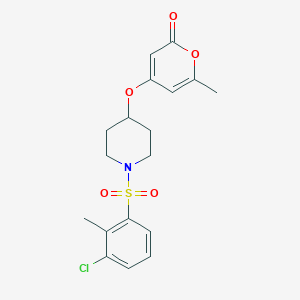

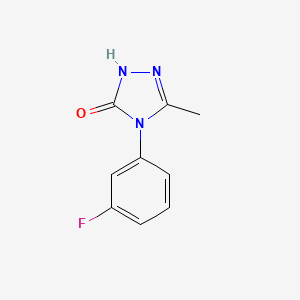

![molecular formula C18H19N5O2S2 B2881687 2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide CAS No. 1223841-10-8](/img/structure/B2881687.png)

2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolo[5,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential bioactive properties . They have been synthesized and evaluated in vitro for their affinity and/or potency at the human adenosine receptors (ARs) .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a thiazolo[5,4-d]pyrimidine core . The specific molecular structure of “2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide” is not available in the literature I retrieved.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the literature I retrieved .

Applications De Recherche Scientifique

Antimicrobial Applications

- Piperazinyl Oxazolidinone Antibacterial Agents : Oxazolidinones, including morpholine derivatives like linezolid, exhibit significant activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. Structural modifications have led to compounds with potent antibacterial properties (Tucker et al., 1998).

- Thiazolo[4,5-d]pyrimidine Derivatives : These derivatives have shown antimicrobial evaluation, with some compounds demonstrating activity against Candida albicans more than Escherichia coli and Pseudomonas aeruginosa, but were inactive against Staphylococcus aureus (Habib et al., 2007).

Anticancer Applications

- 3,5-Diaryl-thiazolo[4,5-d]pyrimidin-2-one Derivatives : The oxo analogs of thiazolo[4,5-d]pyrimidine-2-thiones were synthesized to study their cytotoxic activity. The most active derivative among the synthesized compounds showed significant in vitro antitumor activity against a panel of 60 cell lines (Becan & Wagner, 2012).

Enzyme Inhibition and Pharmacological Activity

- Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : Investigation into various 6,5-heterocycles aimed at improving metabolic stability for inhibitors of PI3Kα and mTOR has led to compounds with similar in vitro potency and in vivo efficacy, with reduced metabolic deacetylation (Stec et al., 2011).

Additional Insights

- Antimicrobial and Antifungal Activities : Novel biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were synthesized and showed significant in vitro antibacterial and antifungal activities against various strains, highlighting their potential as antimicrobial agents (Kanagarajan et al., 2010).

Mécanisme D'action

Target of Action

The primary target of this compound is Threonine Tyrosine Kinase (TTK) . TTK is a protein kinase that plays a crucial role in the spindle assembly checkpoint during cell division .

Mode of Action

The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It potently inhibits the kinase activity of TTK, with an IC50 value of 23 nM . This inhibition leads to chromosome missegregation and aneuploidy .

Biochemical Pathways

The inhibition of TTK disrupts the normal cell division process, leading to chromosome missegregation and aneuploidy . This can result in cell cycle arrest and apoptosis, particularly in cancer cells where TTK is often overexpressed .

Pharmacokinetics

The compound demonstrates good oral pharmacokinetic properties . When administered at a dose of 25 mg/kg in rats, it has a bioavailability value of 45.3% . This suggests that the compound is well-absorbed and can reach effective concentrations in the body.

Result of Action

The compound suppresses the proliferation of a panel of human cancer cell lines with low μM IC50 values . This indicates that it has potent anti-cancer effects. In combination with paclitaxel, it displays promising in vivo efficacy against the HCT-116 human colon cancer xenograft model in nude mice, with a Tumor Growth Inhibition (TGI) value of 78% .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other drugs (as seen in the combination therapy with paclitaxel ), the pH and composition of the gastrointestinal tract (which can affect oral absorption), and the presence of specific transport proteins or enzymes in the body.

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S2/c1-12-4-2-3-5-13(12)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-6-8-26-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMOKRSEBGHIRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

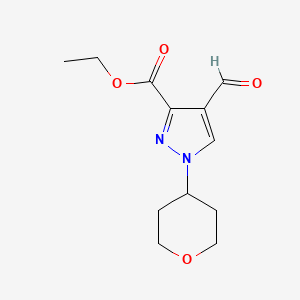

![methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2881607.png)

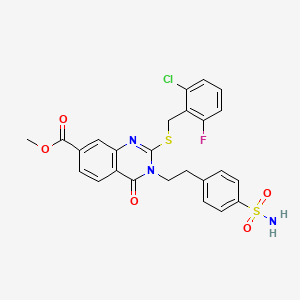

![8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881610.png)

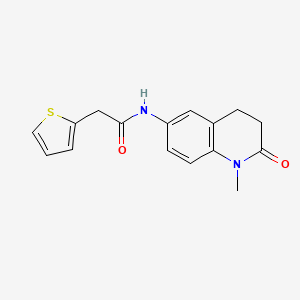

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-methyl-1,3-benzoxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2881614.png)

![1-{3-[(3,4-Dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}piperidine-4-carboxamide](/img/structure/B2881616.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2881619.png)

![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2881621.png)